(S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride
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Overview
Description
(S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride is a chiral amine compound featuring a fluorinated naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoronaphthalene.
Chiral Amine Introduction:
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: Aromatic nucleophilic substitution (SNAr) reactions are common due to the presence of the fluorine atom on the naphthalene ring.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as methylthiolate ions, and reactions are often conducted in polar aprotic solvents like DMSO.
Oxidation and Reduction: Oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce complex amine-containing compounds.
Scientific Research Applications
(S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic properties.
Biological Studies: It can serve as a probe in biological studies to investigate the role of fluorinated compounds in biological systems.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorinated naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-1-(4-Fluoronaphthalen-1-yl)ethan-1-amine hydrochloride is unique due to its specific chiral center and the presence of both a fluorinated naphthalene ring and an amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(1S)-1-(4-fluoronaphthalen-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN.ClH/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11;/h2-8H,14H2,1H3;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZHOJLKGIDNHA-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C2=CC=CC=C21)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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